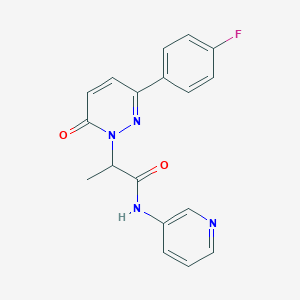

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide

Description

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a 4-fluorophenyl group at the 3-position. A propanamide linker connects this moiety to a pyridin-3-yl group. The fluorine atom enhances metabolic stability and binding affinity, while the pyridine moiety may improve solubility and target engagement .

Properties

IUPAC Name |

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-pyridin-3-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O2/c1-12(18(25)21-15-3-2-10-20-11-15)23-17(24)9-8-16(22-23)13-4-6-14(19)7-5-13/h2-12H,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNGHBDSQYZABS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CN=CC=C1)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a pyridazine derivative and a pyridine derivative under controlled conditions. The reaction may require the use of catalysts such as transition metals or acids to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets within biological systems. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Biological Activity

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide is a novel organic molecule that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 383.4 g/mol. The structure includes a pyridazinone core, a fluorophenyl group, and a pyridine moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H18FN3O4 |

| Molecular Weight | 383.4 g/mol |

| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |

| InChI Key | FTYOBDSZPVJVDM-UHFFFAOYSA-N |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, thus modulating various biological processes.

- Receptor Interaction : It may interact with cell surface receptors, influencing downstream signaling cascades.

- Gene Expression Modulation : The compound could affect the expression levels of genes associated with disease states, particularly in cancer.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have shown that derivatives of pyridazinones possess anticancer properties. For instance, similar compounds have been tested against various cancer cell lines, demonstrating significant growth inhibition. In vitro assays reveal that the compound can induce apoptosis in cancer cells through pathways involving caspases and Bcl-2 family proteins .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary results suggest it may inhibit the growth of certain bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Inflammation-related studies indicate that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .

Case Studies

- Antitumor Activity in Cell Lines : A study conducted on various human cancer cell lines (e.g., MDA-MB-468 breast cancer cells) showed that the compound exhibited low micromolar GI50 values, indicating potent anticancer effects .

- In Vivo Efficacy : In animal models, administration of the compound resulted in reduced tumor growth compared to controls. The study highlighted its potential as a therapeutic agent in oncology .

- Mechanistic Insights : Further mechanistic studies revealed that the compound activates apoptotic pathways while downregulating anti-apoptotic proteins, providing insights into its mode of action against cancer cells .

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:

- Solvent systems : DCM-MeOH gradients (0–4%) are effective for purification, yielding white solids with melting points ranging from 173–235°C depending on substituents .

- Characterization : Confirm structure via ESI-MS (e.g., molecular ion peaks at m/z 430–548 [M+H]⁺) and ¹H NMR (aromatic protons at δ 7.0–8.0 ppm, C=O stretches at 1623–1681 cm⁻¹ in IR) .

- Yield optimization : Use controlled stoichiometry of reagents (e.g., piperazine derivatives) and inert atmospheres to minimize side reactions .

Basic: How can researchers confirm the structural integrity of this compound?

A multi-technique approach is essential:

- ¹H NMR : Identify aromatic protons (e.g., 4-fluorophenyl at δ 7.2–7.6 ppm), pyridazinone C=O (δ ~160 ppm in ¹³C NMR), and amide NH signals (δ ~10 ppm) .

- Mass spectrometry : ESI-MS or FAB-MS to verify molecular weight (e.g., m/z 430–679 [M+H]⁺) and isotopic patterns .

- Elemental analysis : Match calculated vs. found values for C, H, N (e.g., C: 48.68% calculated vs. 48.49% observed) .

Advanced: What strategies address contradictory bioactivity data in SAR studies?

Discrepancies in pharmacological data (e.g., TRPV1 antagonism) may arise from:

- Substituent effects : Fluorine or sulfonamide groups alter binding affinity; compare analogs like 6g (m/z 527) vs. 6k (m/z 430) .

- Assay conditions : Standardize in vitro models (e.g., calcium flux assays) and validate with positive controls (e.g., capsazepine) .

- Statistical rigor : Use ANOVA to assess variability in IC₅₀ values across replicates .

Advanced: How can computational modeling predict interactions with biological targets?

- Docking studies : Use Schrödinger Suite or AutoDock to model binding to TRPV1, focusing on hydrophobic interactions with 4-fluorophenyl and hydrogen bonds with pyridazinone .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

- ADME prediction : Tools like SwissADME estimate logP (~3.5) and bioavailability scores to prioritize analogs .

Advanced: How should researchers resolve inconsistencies in synthetic yields?

For variable yields (e.g., 42% vs. 99.9% in similar reactions):

- Parameter screening : Optimize temperature (e.g., 80–100°C), solvent polarity (DMF vs. THF), and catalyst loading .

- Byproduct analysis : Use LC-MS to identify side products (e.g., unreacted piperazine intermediates) .

- Scale-up protocols : Maintain mixing efficiency and thermal homogeneity in large batches .

Basic: What analytical methods ensure purity for pharmacological testing?

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) and UV detection at 254 nm .

- Melting point consistency : Compare observed vs. literature values (e.g., 173–175°C for 6i) to detect impurities .

- TLC monitoring : Hexane:EtOAc (3:1) for reaction progress .

Advanced: What experimental designs validate metabolic stability?

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .

- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Plasma protein binding : Equilibrium dialysis to measure free fraction (e.g., >90% bound suggests limited bioavailability) .

Advanced: How can stereochemical outcomes be controlled during synthesis?

- Chiral chromatography : Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA) .

- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) for stereoselective amide bond formation .

- X-ray crystallography : Confirm absolute configuration of crystalline intermediates .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.

- Waste disposal : Neutralize acidic/basic byproducts before disposal .

- Ventilation : Use fume hoods during solvent evaporation (e.g., DCM) .

Advanced: How can collaborative workflows integrate synthetic and pharmacological data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.